molecular formula C15H19ClO3 B14553427 [8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol CAS No. 61749-09-5

[8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol

Cat. No.: B14553427
CAS No.: 61749-09-5
M. Wt: 282.76 g/mol
InChI Key: SMGSVWIVBYWPIH-UHFFFAOYSA-N
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Description

[8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol: is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a decane ring, with a chlorophenyl group attached to the spiro center. The presence of the chlorophenyl group imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a condensation reaction between a suitable dioxane derivative and a decane derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The final step involves the hydroxylation of the spirocyclic intermediate to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of phenyl-substituted spirocyclic compounds.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

[8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol involves its interaction with specific molecular targets. The chlorophenyl group may interact with enzyme active sites or receptor binding pockets, leading to modulation of biological pathways. The spirocyclic structure provides rigidity and specificity to the compound, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

[8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol: can be compared with similar spirocyclic compounds such as:

    1,4-Dioxaspiro[4.5]decan-8-one: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

    8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl]methanol: Similar structure but without the chlorine atom, leading to variations in reactivity and biological activity.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological effects.

Properties

CAS No.

61749-09-5

Molecular Formula

C15H19ClO3

Molecular Weight

282.76 g/mol

IUPAC Name

[8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol

InChI

InChI=1S/C15H19ClO3/c16-13-3-1-12(2-4-13)14(11-17)5-7-15(8-6-14)18-9-10-19-15/h1-4,17H,5-11H2

InChI Key

SMGSVWIVBYWPIH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO)C3=CC=C(C=C3)Cl)OCCO2

Origin of Product

United States

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